[(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid
Overview
Description
[(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic compound with a molecular formula of C19H10BrN3O4S and a molecular weight of 456.277 g/mol . This compound features a unique structure that includes a thiazolo[3,2-a]benzimidazole moiety, which is known for its diverse biological activities.
Preparation Methods
The synthesis of [(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
[(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
[(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
[(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid can be compared with other thiazolo[3,2-a]benzimidazole derivatives:
2-Substituted-thiazolo[3,2-a]benzimidazole-3(2H)-ones: These compounds also exhibit significant biological activities, including anticancer and antibacterial properties.
Thiazolo[3,2-a]pyrimidines: These derivatives are known for their high antitumor and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structure, which combines the indole and thiazolo[3,2-a]benzimidazole moieties, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[(3E)-5-bromo-2-oxo-3-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)indol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrN3O4S/c20-9-5-6-12-10(7-9)15(17(26)22(12)8-14(24)25)16-18(27)23-13-4-2-1-3-11(13)21-19(23)28-16/h1-7H,8H2,(H,24,25)/b16-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGVIUBEESJFJT-FOCLMDBBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=C4C5=C(C=CC(=C5)Br)N(C4=O)CC(=O)O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\4/C5=C(C=CC(=C5)Br)N(C4=O)CC(=O)O)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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